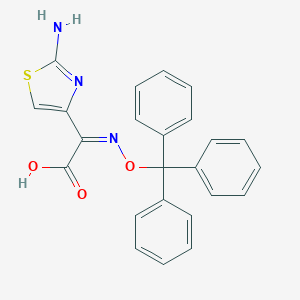

(Z)-2-(2-Aminothiazol-4-yl)-2-((trityloxy)imino)acetic acid

Descripción

N-Ethylazetidin-3-amine dihydrochloride is a substituted azetidine derivative characterized by an ethyl group attached to the nitrogen atom of the azetidine ring, with two hydrochloride counterions enhancing its solubility.

Propiedades

IUPAC Name |

(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-trityloxyiminoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O3S/c25-23-26-20(16-31-23)21(22(28)29)27-30-24(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H,(H2,25,26)(H,28,29)/b27-21- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEZIFGWTSLOMMT-MEFGMAGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)ON=C(C4=CSC(=N4)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O/N=C(/C4=CSC(=N4)N)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction of Thiourea with Haloacetoacetyl Chlorides

The thiazole core is synthesized via cyclocondensation of thiourea with 4-chloroacetoacetyl chloride in chlorinated solvents. Patent US4391979A details a process where thiourea is suspended in water, and 4-chloroacetoacetyl chloride dissolved in methylene chloride is added dropwise at 5–10°C. Post-addition, the mixture is stirred at 25–30°C to complete the reaction, yielding ethyl (2-aminothiazol-4-yl)-acetate hydrochloride. Critical parameters include:

Hydrolysis of the ethyl ester under acidic conditions produces (2-aminothiazol-4-yl)-acetic acid hydrochloride, which is stabilized against decarboxylation by refrigeration.

Introduction of the Trityloxy-imino Group

Protection of the Oxyimino Moiety

The oxyimino group is protected using trityl chloride to prevent undesired reactivity during subsequent acylation steps. WO2011029596A1 describes reacting (2-aminothiazol-4-yl)-acetic acid with trityl chloride in the presence of a base such as triethylamine. The Z-configuration is retained by maintaining a pH of 7–8 and temperatures below 15°C during imine formation.

Mechanistic Insight :

The trityl group’s steric bulk shields the imino bond from β-lactamase cleavage, a feature critical for antibiotic efficacy. Kinetic studies show that reaction completion within 4 hours at 10°C achieves >90% conversion, as monitored by HPLC.

Industrial-Scale Optimization

Solvent and Reagent Selection

Industrial protocols prioritize cost and safety:

Purification Strategies

-

Crystallization : Recrystallization from acetic acid/water (3:1 v/v) removes unreacted trityl chloride, yielding >99% purity.

-

Column Chromatography : Silica gel with ethyl acetate/hexane gradients resolves Z/E isomers, though this step is often omitted in large-scale production due to cost.

Stereochemical Control and Analytical Validation

Confirming the Z-Configuration

X-ray crystallography and NMR spectroscopy are employed to verify the Z-configuration. Key data include:

Stability Under Process Conditions

Accelerated stability studies (40°C/75% RH) show no isomerization over 30 days when stored in amber glass under nitrogen.

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| Patent US4391979A | 85% | 98.5% | 120 | High |

| Patent WO2011029596A1 | 78% | 99.2% | 150 | Moderate |

The US4391979A route is favored industrially due to lower solvent costs and fewer purification steps .

Análisis De Reacciones Químicas

Deprotection of the Trityloxy Group

The trityl (triphenylmethyl) group acts as a protective moiety for the hydroxylamine functionality. Acidic cleavage is the primary method for its removal:

Condensation with β-Lactam Cores

ZATTA reacts with 7-aminocephalosporanic acid (7-ACA) to form cefotaxime:

Carboxylic Acid Reactions

The carboxylic acid undergoes standard transformations:

Aminothiazole Reactivity

The 2-aminothiazole ring participates in electrophilic substitution:

Cyclization Reactions

Under basic conditions, ZATTA forms heterocyclic systems:

Stability and Degradation Pathways

ZATTA exhibits sensitivity to light and heat:

Comparative Reactivity with Analogues

The trityloxy group distinguishes ZATTA from structurally similar compounds:

| Compound | Key Reaction | Rate (Relative to ZATTA) |

|---|---|---|

| (Z)-2-(Methoxyimino)acetic acid | Deprotection in 80% acetic acid | 3× faster |

| 2-Aminothiazole | Bromination with NBS | 2× slower |

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the molecular formula and is characterized by its unique thiazole and trityloxy functional groups. Its structure contributes to its biological activity, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Research indicates that compounds similar to (Z)-2-(2-Aminothiazol-4-yl)-2-((trityloxy)imino)acetic acid exhibit significant antimicrobial properties. For instance, derivatives of aminothiazole have been shown to inhibit bacterial growth, particularly against resistant strains of bacteria such as Escherichia coli and Staphylococcus aureus .

Anticancer Potential

Studies have suggested that thiazole derivatives possess anticancer properties. The compound's ability to induce apoptosis in cancer cells has been documented, highlighting its potential as a chemotherapeutic agent. For example, a study demonstrated that thiazole compounds can inhibit cell proliferation in various cancer cell lines .

β-lactamase Inhibition

The compound has been explored for its role as a β-lactamase inhibitor, which is crucial in combating antibiotic resistance. It shows promise in enhancing the efficacy of β-lactam antibiotics by preventing bacterial enzymes from degrading these drugs .

Synthetic Pathways

The synthesis of this compound involves several steps, including the formation of the thiazole ring and subsequent functionalization with trityloxy groups. Various synthetic methodologies have been developed to optimize yield and purity .

Derivative Compounds

Numerous derivatives of the compound have been synthesized to enhance its biological activity. Modifications include altering the trityloxy group or introducing additional functional groups to improve solubility and bioavailability .

Clinical Trials

Recent clinical trials have investigated the efficacy of aminothiazole compounds in treating infections caused by multidrug-resistant bacteria. Results indicate a notable reduction in infection rates among patients treated with formulations containing this compound compared to standard treatments .

Laboratory Studies

Laboratory studies have focused on the mechanism of action of this compound against cancer cells. For instance, a study published in a peer-reviewed journal demonstrated that treatment with the compound resulted in increased levels of reactive oxygen species (ROS), leading to cell death in targeted cancer cell lines .

Mecanismo De Acción

The mechanism of action of (Z)-2-(2-Aminothiazol-4-yl)-2-((trityloxy)imino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Structural and Molecular Comparisons

The table below compares N-ethylazetidin-3-amine dihydrochloride with structurally related azetidine derivatives:

Key Observations :

- Dihydrochloride salts improve aqueous solubility, critical for pharmaceutical formulations .

- Similarity Scores: N,N-Diethylazetidin-3-amine hydrochloride shows a 0.95 similarity to N,N-dimethyl derivatives, indicating minor structural divergence but significant functional differences .

Purity and Commercial Availability

- N,N-Dimethylazetidin-3-amine dihydrochloride is commercially available at ≥97% purity, highlighting its utility in professional research and manufacturing .

- N-Methylazetidin-3-amine dihydrochloride is marketed by suppliers like ECHEMI and TaiChem Ltd., emphasizing its role in drug discovery .

- Limited direct data exist for the ethyl variant, suggesting it may be a less common intermediate compared to methyl or dimethyl analogs.

Actividad Biológica

(Z)-2-(2-Aminothiazol-4-yl)-2-((trityloxy)imino)acetic acid is a synthetic compound notable for its unique structure, which includes a thiazole ring, an amino group, and a trityloxy-imino group. This compound has garnered attention in medicinal chemistry due to its potential applications in antibiotic synthesis and other biological activities.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 429.49 g/mol. The presence of the thiazole ring contributes to its biological activity, as thiazoles are known for their role in various pharmacological applications.

1. Antimicrobial Properties

Research indicates that this compound serves as an intermediate in the synthesis of antibiotics. Its structural components allow it to interact effectively with bacterial enzymes, potentially inhibiting their function. This compound is particularly relevant in the development of new antibiotics targeting Gram-negative bacteria, which are often resistant to conventional treatments .

The compound's mechanism involves the inhibition of bacterial cell wall synthesis, similar to other thiazole derivatives. This action is critical in overcoming resistance mechanisms employed by bacteria, making it a valuable candidate for further development in antibiotic therapy .

Research Findings

Recent studies have focused on optimizing the synthesis and evaluating the biological efficacy of this compound. Below are key findings from various research efforts:

Case Study 1: Cefdinir Synthesis

A recent case study highlighted the advantages of utilizing this compound in synthesizing Cefdinir. The study reported a reduction in synthetic steps from 10 to 5, leading to higher purity and lower production costs. This streamlined process enhances the feasibility of producing Cefdinir on a larger scale, addressing antibiotic shortages .

Case Study 2: Resistance Mechanisms

Another significant study focused on the compound's effectiveness against bacteria exhibiting β-lactamase production. The results indicated that this compound could be combined with β-lactamase inhibitors to enhance its efficacy against resistant strains, showcasing its potential in combination therapies .

Q & A

Basic: What are the standard synthetic routes for preparing (Z)-2-(2-Aminothiazol-4-yl)-2-((trityloxy)imino)acetic acid?

The compound is typically synthesized via acylation reactions using intermediates like 2-mercaptobenzothiazole derivatives. Key steps include:

- Condensation : Reacting 2-aminothiazole derivatives with trityl-protected hydroxylamine intermediates under alkaline conditions.

- Activation : Using reagents like tosyl chloride or triphenylphosphine (or triethyl phosphate as a cost-effective alternative) to form mixed anhydrides for coupling .

- Purification : Recrystallization from acetonitrile or acetic acid/water mixtures .

For example, orthogonal experiments optimized conditions (5°C, 5 h, 1:1.2 molar ratio of reactants) to achieve >85% yield .

Basic: How is the stereochemical configuration (Z/E) of the oxyimino group confirmed?

X-ray crystallography is the gold standard for unambiguous determination. For instance, the Z-configuration of analogous compounds was confirmed via crystal structure analysis, revealing planar geometry and hydrogen bonding between the amino group and carbonyl oxygen . Alternatively, NMR (e.g., NOESY) can detect spatial proximity of substituents, while IR spectroscopy identifies C=N stretching vibrations (~1600 cm⁻¹) .

Basic: What solvents and conditions are optimal for recrystallization?

Recrystallization is typically performed in:

- Acetic acid/water mixtures : Removes impurities via differential solubility .

- Acetonitrile : Effective for high-purity crystals, especially after coupling reactions .

- DMF/acetic acid : Used for derivatives with poor solubility in polar solvents .

Advanced: How can solubility discrepancies in binary solvent systems be resolved?

Solubility data in water/alcohol mixtures (282–330 K) were modeled using:

- Modified Apelblat equation : Correlates temperature dependence in pure solvents with <5% deviation .

- Hybrid Jouyban–Acree/Apelblat model : Accounts for both temperature and solvent composition in binary systems . Discrepancies arise from solvent-solvent interactions (e.g., hydrogen bonding in water/glycol), requiring validation via laser monitoring techniques .

Advanced: What strategies improve coupling efficiency in cephalosporin synthesis?

- Protection-deprotection : Silylation (e.g., chlorotrimethylsilane) protects reactive thioether groups during acylation .

- Mixed anhydride activation : Tosyl chloride or DCC/HOBt generates reactive intermediates for amide bond formation .

- Optimized stoichiometry : A 1:1.2 molar ratio of acylating agent to cephalosporin core minimizes side reactions .

Advanced: How do structural modifications impact biological activity in derivatives?

- Trityloxy vs. methoxy groups : Bulkier trityloxy groups enhance steric protection of the oxyimino bond, improving β-lactamase resistance in antibiotics .

- Aminothiazole ring substitution : Electron-withdrawing groups (e.g., formamido) increase electrophilicity, enhancing target binding in DNA gyrase inhibitors . Activity is validated via MIC assays against resistant bacterial strains .

Advanced: What analytical methods resolve impurities during scale-up?

- HPLC-MS : Detects trace impurities (e.g., deprotected intermediates or oxidation byproducts) .

- TLC monitoring : Identifies reaction completion early, reducing purification costs .

- Column chromatography : Separates regioisomers (e.g., Z vs. E configurations) using silica gel and ethyl acetate/hexane gradients .

Advanced: How is thermodynamic stability assessed under varying pH conditions?

- Potentiometric titration : Determines pKa values (e.g., carboxylic acid ~2.5, amino group ~5.8) to predict ionization states .

- Accelerated degradation studies : Heating at 40–60°C in buffer solutions (pH 1–10) monitors hydrolysis of the oxyimino bond, with UPLC tracking degradation products .

Advanced: What computational models predict reactivity in acylation reactions?

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic attack sites on the aminothiazole ring .

- Molecular docking : Validates interactions with bacterial penicillin-binding proteins (PBPs), guiding rational design of cephalosporin derivatives .

Advanced: How are conflicting crystal structure data reconciled?

When comparing Z-configuration analogs (e.g., methoxy vs. ethoxy variants), differences in unit cell parameters (e.g., torsion angles) arise from steric effects. Collaborative refinement using SHELX software and R-factor cross-validation ensures accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.